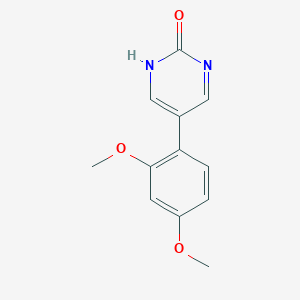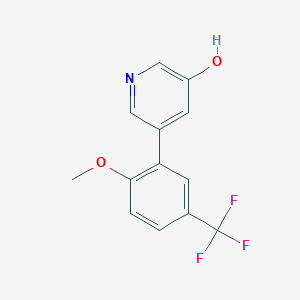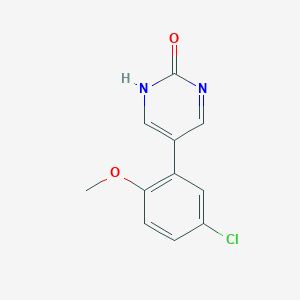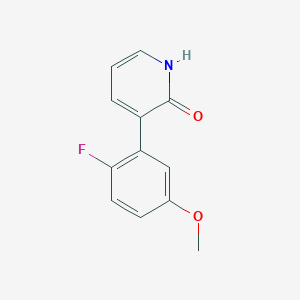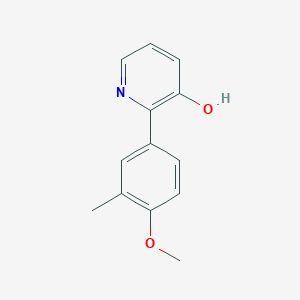
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine is C12H9NO3, and its molecular weight is 215.20 g/mol. The structure of similar compounds can be viewed using computational methods .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . Other reactions include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .作用机制
The mechanism of action of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% is not well understood. However, it is believed that the compound acts as an electrophilic reagent, reacting with nucleophiles to form new bonds. This reaction is believed to be catalyzed by the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% are not well understood. However, it has been suggested that the compound may have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of melanin.
实验室实验的优点和局限性
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and can be readily synthesized from readily available starting materials. It is also stable, allowing it to be stored for long periods of time. However, it is also toxic, and should be handled with caution.
未来方向
There are a variety of potential future directions for research involving 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95%. These include the development of new synthesis methods, the exploration of its inhibitory effects on tyrosinase, the investigation of its potential as a pharmaceutical, and the exploration of its potential as a fluorescent dye. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to new insights into its potential applications.
合成方法
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% can be synthesized by a variety of methods, including the condensation of 3-methoxy-4-methylphenol and ethyl acetoacetate, the reaction of 3-methoxy-4-methylphenol and ethyl acetoacetate with sodium hydroxide, the reaction of 3-methoxy-4-methylphenol with ethyl acetoacetate in the presence of aqueous sodium hydroxide, and the reaction of 3-methoxy-4-methylphenol with ethyl acetoacetate in the presence of sodium methoxide.
科学研究应用
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% has been used in a variety of scientific research applications, including the synthesis of novel heterocyclic compounds, the synthesis of organic catalysts, the synthesis of chiral compounds, and the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, and in the synthesis of agrochemicals.
安全和危害
The safety data sheet for a similar compound, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride, indicates that it causes skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-9(2-1-5-13-12)8-3-4-10-11(6-8)16-7-15-10/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLGALTXNHDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


